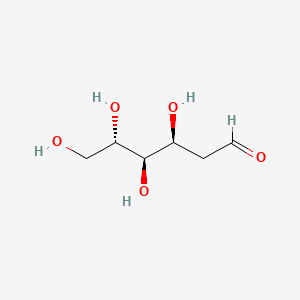![molecular formula C10H11N5O2 B10768629 (2S)-2-amino-2-[4-(2H-tetrazol-5-yl)phenyl]propanoic acid](/img/structure/B10768629.png)
(2S)-2-amino-2-[4-(2H-tetrazol-5-yl)phenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-2-[4-(2H-tetrazol-5-yl)phenyl]propanoic acid is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features a tetrazole ring, which is known for its stability and ability to participate in a variety of chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-[4-(2H-tetrazol-5-yl)phenyl]propanoic acid typically involves the formation of the tetrazole ring followed by its attachment to the amino acid backbone. One common method involves the cyclization of amido-nitriles to form the tetrazole ring . This reaction can be catalyzed by nickel under mild conditions, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-2-[4-(2H-tetrazol-5-yl)phenyl]propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the tetrazole ring or the amino acid backbone.
Substitution: The compound can participate in substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole derivatives with additional oxygen-containing functional groups, while reduction could lead to partially or fully reduced tetrazole rings.
Applications De Recherche Scientifique
(2S)-2-amino-2-[4-(2H-tetrazol-5-yl)phenyl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s stability and reactivity make it useful in studying biochemical pathways.
Industry: Its stability and reactivity can be leveraged in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism by which (2S)-2-amino-2-[4-(2H-tetrazol-5-yl)phenyl]propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific sites and modulate biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other amino acids with tetrazole rings, such as:
- (2S)-2-amino-2-[4-(1H-tetrazol-5-yl)phenyl]propanoic acid
- (2S)-2-amino-2-[4-(2H-tetrazol-5-yl)phenyl]butanoic acid
Uniqueness
The uniqueness of (2S)-2-amino-2-[4-(2H-tetrazol-5-yl)phenyl]propanoic acid lies in its specific structure, which combines the properties of amino acids and tetrazoles. This combination allows for unique reactivity and stability, making it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H11N5O2 |
|---|---|
Poids moléculaire |
233.23 g/mol |
Nom IUPAC |
(2S)-2-amino-2-[4-(2H-tetrazol-5-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H11N5O2/c1-10(11,9(16)17)7-4-2-6(3-5-7)8-12-14-15-13-8/h2-5H,11H2,1H3,(H,16,17)(H,12,13,14,15)/t10-/m0/s1 |
Clé InChI |
OZBFBAYESADVDX-JTQLQIEISA-N |
SMILES isomérique |
C[C@](C1=CC=C(C=C1)C2=NNN=N2)(C(=O)O)N |
SMILES canonique |
CC(C1=CC=C(C=C1)C2=NNN=N2)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine;2,2,2-trifluoroacetic acid](/img/structure/B10768549.png)
![1-[4-[4-(2,4-Dichlorophenyl)butyl]phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B10768552.png)
![4-(6,7-Dihydro-1,3-dimethylbenzo[c]thien-4-yl)-1H-imidazolemaleate](/img/structure/B10768553.png)
![(Z)-1,1,1-trifluoro-4-hydroxy-3-[(3-methylphenyl)diazenyl]-4-thiophen-2-ylbut-3-en-2-one](/img/structure/B10768568.png)
![3-(3-bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B10768571.png)

![N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[1-(oxan-4-yl)ethyl]indole-3-carboxamide](/img/structure/B10768599.png)
![(E,2S,4R,8S)-8-[(2S,7S,8R,9S)-7-Hydroxy-2-[(2R,4S,5S,7R,9S,10R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2R,5R,6R)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B10768609.png)

![8-Nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B10768635.png)
![6-Nonenoic acid,8-[(2s,2'r,4's,5r,5's,7r,7'r,8r,9s,9's,10'r)-9-hydroxy-2,4',8,10'-tetramethyl-2'-[(2S,3S,5R,6R)-tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-9'-[[(2S,5S,6R)-tetra](/img/structure/B10768642.png)
![N-[3-(hydroxymethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B10768646.png)
![N-(2-aminoethyl)-2-[4-[[2-[4-[[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]phenyl]acetyl]amino]phenyl]acetamide](/img/structure/B10768650.png)
![methyl (2S)-1-[8-[[3-[(2S)-2-methoxycarbonylpyrrolidine-1-carbonyl]quinolin-8-yl]disulfanyl]quinoline-3-carbonyl]pyrrolidine-2-carboxylate](/img/structure/B10768652.png)
